Brolamfetamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of brolamfetamine involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes bromination to form 2,5-dimethoxy-4-bromobenzaldehyde. This intermediate is then subjected to reductive amination with nitroethane to form 2,5-dimethoxy-4-bromoamphetamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Brolamfetamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorinating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted amphetamines and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Brolamfetamine is often used in scientific research to study the serotonin receptor subfamily, particularly the 5-HT2A receptor . Its selectivity for these receptors makes it a valuable tool for understanding the mechanisms of psychedelic effects and for developing potential therapeutic agents for psychiatric disorders .
Mechanism of Action
Brolamfetamine acts as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors . Its psychedelic effects are primarily mediated through its agonistic properties at the 5-HT2A receptor. The compound also interacts with the trace amine-associated receptor 1 (TAAR1), contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic amphetamine with similar effects but different receptor affinities.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its longer duration of action and higher potency.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure but with distinct pharmacological properties.
Uniqueness
Brolamfetamine is unique due to its high potency and selectivity for the 5-HT2A receptor, making it one of the most potent compounds in its class. Its distinct pharmacological profile and the ability to induce profound psychedelic experiences set it apart from other similar compounds .
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWUTGUCAKGQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050428 | |
Record name | Brolamfetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64638-07-9, 32156-26-6 | |
Record name | DOB | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64638-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brolamfetamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064638079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2,5-dimethoxyamphetamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01484 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brolamfetamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROLAMFETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67WJC4Y2QY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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